Fluocortolone Acetate

Descripción general

Descripción

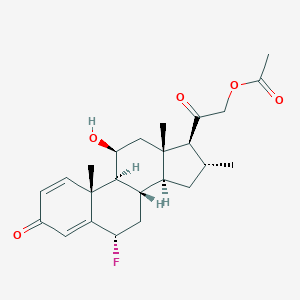

Fluocortolone is a potent corticosteroid used in various formulations for the treatment of skin conditions and other inflammatory diseases. It is known for its anti-inflammatory and immunosuppressive properties. While the provided data does not directly discuss fluocortolone acetate, it does mention related compounds such as fluocortolone caproate and fluocortolone pivalate, which are used in topical applications for dermatological conditions . These compounds are part of a class of fluorinated corticosteroids, which are generally characterized by modifications to the steroid structure that enhance their potency and reduce systemic side effects when used topically.

Synthesis Analysis

The synthesis of fluocortolone involves specific hydroxylation reactions. For instance, the synthesis of a related compound, 6α-Fluoro-11β,21-dihydroxy-16α-methyl-1,4-pregnadiene-3,20-dione (Fluocortolone), is achieved through a substrate-structure-directed specific 11β-hydroxylation by the fungus Curvularia lunata. This process is refined to avoid the formation of by-products with 9α- and 14α-hydroxy groups by using a substrate with a 5α-bromo substituent, which provides steric shielding .

Molecular Structure Analysis

The molecular structure of related fluorinated corticosteroids has been determined through various methods. For example, the structure of 9α-fluoro-11β,17α,21-trihydroxy-1,4-pregnadiene-3,20-dione-21-acetate was determined using X-ray crystallography, revealing hydrogen bonding and specific molecular packing in the crystal form . These structural analyses are crucial for understanding the activity and interactions of the steroid molecules with their biological targets.

Chemical Reactions Analysis

Fluorinated corticosteroids undergo specific chemical reactions during their synthesis and metabolism. The introduction of a fluorine substituent at specific positions on the steroid molecule is a common modification that can lead to the formation of related substances, which are often characterized using techniques such as high-performance liquid chromatography (HPLC) with diode array detection and mass spectrometry .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluocortolone and its derivatives are influenced by their molecular structure. These properties determine the compound's solubility, stability, and suitability for various pharmaceutical formulations. For instance, the analysis of fluocortolone, fluocortolone caproate, and nicotinic acid benzylester in pharmaceutical preparations by thin-layer chromatography (TLC) indicates that these compounds can be effectively separated and quantified, which is essential for quality control in pharmaceutical manufacturing .

Relevant Case Studies

Clinical trials and pharmacokinetic studies provide insights into the efficacy and safety of fluocortolone and its derivatives. A clinical trial comparing fluocortin butylester with fluocortolone caproate or pivalate and hydrocortisone acetate in patients with various dermal disorders demonstrated the efficacy of fluocortolone formulations . Pharmacokinetic studies on the penetration kinetics of clocortolone trimethylacetic acid, a related compound, after epicutaneous application, showed that the steroid penetrates into the skin and forms a depot, with minimal systemic absorption . Another study on the oral administration of fluocortolone for cortisol suppression provided valuable data on the pharmacodynamics of the drug .

Aplicaciones Científicas De Investigación

Analytical Method Development

Fluocortolone and its esters have been the focus of method development for separation and determination in pharmaceutical forms. Čudina et al. (2000) developed a reverse-phase HPLC method for the separation and determination of fluocortolone pivalate and fluocortolone hexanoate in suppositories. The method showed high precision and accuracy, indicating its potential application in quality control of pharmaceutical products containing fluocortolone esters Čudina et al., 2000.

Therapeutic Applications and Clinical Trials

Several studies have investigated the therapeutic applications of fluocortolone, especially in the field of ophthalmology. Reinhard et al. (2005) conducted a clinical trial to evaluate the efficacy and safety of fluocortolone as systemic immunoprophylaxis after penetrating normal-risk keratoplasty. The study showed promising results, with fluocortolone contributing to clear graft survival and a reduction in immune reactions, highlighting its potential as an immunosuppressive agent in ophthalmic surgeries Reinhard et al., 2005.

Pharmacokinetic and Pharmacodynamic Modeling

The pharmacokinetics and pharmacodynamics of fluocortolone have been subject to detailed study. Lew and Jusko (2004) characterized the effect of fluocortolone on cortisol suppression using a direct suppression pharmacodynamic model, providing valuable information about the drug's potency and its potential therapeutic applications Lew & Jusko, 2004.

Mecanismo De Acción

Target of Action

Fluocortolone Acetate is a glucocorticoid . The primary target of glucocorticoids is the glucocorticoid receptor (GR), a type of nuclear receptor that is activated by binding to glucocorticoids . The GR is involved in the regulation of various physiological processes, including immune response, inflammation, carbohydrate metabolism, protein catabolism, blood electrolyte levels, and behavior .

Mode of Action

Upon binding to the GR, this compound forms a complex that translocates into the nucleus, where it binds to glucocorticoid response elements (GREs) in the DNA and modulates gene transcription . This modulation can either upregulate or downregulate the transcription of specific genes, depending on the GREs’ location and the surrounding DNA sequence .

Biochemical Pathways

As a glucocorticoid, it is known to affect multiple pathways involved in immune response and inflammation . For instance, it can inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation . It can also suppress the immune response by affecting the function of various immune cells .

Pharmacokinetics

This compound is rapidly absorbed after oral administration, reaching maximum plasma levels within 1.4–2.1 hours . The peak plasma levels and areas under the plasma level-time curves increase proportionally with the dose . The plasma half-life is approximately 1.76 hours, and the volume of distribution and oral clearance are independent of the dose . These properties suggest that this compound has good bioavailability.

Result of Action

The primary result of this compound’s action is the reduction of inflammation and immune response . This makes it useful for treating various conditions characterized by inflammation or overactive immune response, such as certain skin disorders . It should be noted that long-term use of glucocorticoids can lead to side effects such as skin thinning, bruising, and delayed wound healing .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and hence its efficacy . Moreover, individual factors such as the patient’s age, sex, genetic makeup, and overall health status can also influence the drug’s action . Therefore, the dosage and administration of this compound should be carefully adjusted based on the individual patient’s condition and response to therapy .

Safety and Hazards

Propiedades

IUPAC Name |

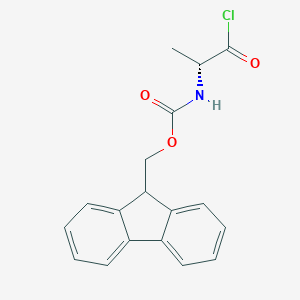

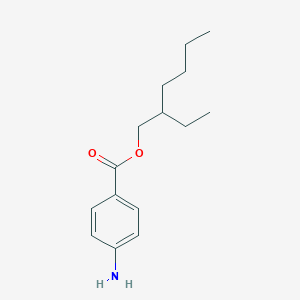

[2-[(6S,8S,9S,10R,11S,13S,14S,16R,17S)-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31FO5/c1-12-7-16-15-9-18(25)17-8-14(27)5-6-23(17,3)22(15)19(28)10-24(16,4)21(12)20(29)11-30-13(2)26/h5-6,8,12,15-16,18-19,21-22,28H,7,9-11H2,1-4H3/t12-,15+,16+,18+,19+,21-,22-,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLHRIOASVODQEX-WLDNQIQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1C(=O)COC(=O)C)C)O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@H]1C(=O)COC(=O)C)C)O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31FO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90151833 | |

| Record name | Fluocortolone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1176-82-5 | |

| Record name | Fluocortolone acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001176825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluocortolone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUOCORTOLONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0KV2P7H3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2,3-Dihydroxy-5-[(6E)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl]phenyl]-5-[(6Z)-3,7,11-trimethyldodeca-1,6,10-trien-3-yl]benzene-1,2-diol](/img/structure/B125864.png)

![1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone](/img/structure/B125865.png)